Acide 3,4-dihydroxyphénylacétique
Vue d'ensemble
Description
L'acide 3,4-dihydroxyphénylacétique est un métabolite du neurotransmetteur dopamine. Il est produit par l'enzyme monoamine oxydase et peut être converti en acide homovanillique par l'enzyme catéchol-O-méthyltransférase . Ce composé joue un rôle important dans le métabolisme de la dopamine et se retrouve dans divers systèmes biologiques, y compris le cerveau humain et l'écorce d'Eucalyptus globulus .
Applications De Recherche Scientifique
L'acide 3,4-dihydroxyphénylacétique a de nombreuses applications en recherche scientifique :
Chimie : Utilisé comme étalon en chimie analytique pour la quantification des métabolites de la dopamine.
Biologie : Étudié pour son rôle dans le métabolisme de la dopamine et ses effets sur la neurotransmission.
Médecine : Envisagé pour son rôle potentiel dans les maladies neurodégénératives telles que la maladie de Parkinson.
Industrie : Utilisé dans la production de divers médicaments et comme marqueur biochimique dans le diagnostic clinique.
5. Mécanisme d'action
L'this compound exerce ses effets principalement par son rôle dans le métabolisme de la dopamine. Il est produit par la désamination oxydative de la dopamine par la monoamine oxydase. Le composé peut ensuite être métabolisé en acide homovanillique par la catéchol-O-méthyltransférase . Cette voie métabolique est essentielle pour maintenir l'homéostasie de la dopamine dans le cerveau et les autres tissus .
Composés similaires :
3-Méthoxytyramine : Un autre métabolite de la dopamine qui est converti en acide homovanillique.
Acide homovanillique : Le produit métabolique final de la dégradation de la dopamine.
3,4-Dihydroxyphényléthanol : Un produit de réduction de l'this compound.
Unicité : L'this compound est unique en raison de son double rôle dans les voies oxydatives et réductrices du métabolisme de la dopamine. Il sert d'intermédiaire essentiel dans la conversion de la dopamine en acide homovanillique, soulignant son importance dans le maintien de l'équilibre des neurotransmetteurs .
Analyse Biochimique
Biochemical Properties
3,4-Dihydroxyphenylacetic acid interacts with various enzymes, proteins, and other biomolecules. It is produced through the enzymatic action of monoamine oxidase (MAO) on dopamine . This interaction involves the oxidation of dopamine to form 3,4-dihydroxyphenylacetic acid .
Cellular Effects
3,4-Dihydroxyphenylacetic acid has been shown to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to modulate the aldehyde dehydrogenase (ALDH) activity and protect cells from acetaldehyde-induced cytotoxicity .
Molecular Mechanism
The molecular mechanism of action of 3,4-Dihydroxyphenylacetic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it is known to enhance the total ALDH activity and the gene expression of ALDH1A1, ALDH2, and ALDH3A1 in a concentration-dependent manner .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Dihydroxyphenylacetic acid change over time. It has been shown to significantly enhance the total ALDH activity after a 6-hour treatment .
Metabolic Pathways
3,4-Dihydroxyphenylacetic acid is involved in the metabolic pathways of dopamine. It is produced when dopamine is metabolized by the enzyme monoamine oxidase (MAO) . It can also be converted to 3-methoxytyramine by the enzyme catechol-O-methyl transferase (COMT) .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles : L'acide 3,4-dihydroxyphénylacétique peut être synthétisé à partir de l'acide 4-hydroxyphénylacétique par biotransformation aérobie utilisant des cultures cellulaires entières d'Arthrobacter protophormiae . La réaction donne environ 52 % du produit souhaité.
Méthodes de production industrielle : La production industrielle de l'this compound implique généralement l'utilisation de techniques de biocatalyse et de biotransformation. Ces méthodes utilisent des cultures microbiennes pour convertir des composés précurseurs en le produit souhaité dans des conditions contrôlées .
Analyse Des Réactions Chimiques
Types de réactions : L'acide 3,4-dihydroxyphénylacétique subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former de l'acide homovanillique.
Réduction : Il peut être réduit pour former du 3,4-dihydroxyphényléthanol.
Substitution : Il peut subir des réactions de substitution au niveau des groupes hydroxyle.
Réactifs et conditions courantes :
Oxydation : Catalysée par la monoamine oxydase et la catéchol-O-méthyltransférase.
Réduction : Implique généralement des agents réducteurs tels que le borohydrure de sodium.
Substitution : Implique des réactifs comme les halogènes ou les agents alkylants dans des conditions acides ou basiques.
Principaux produits formés :
Acide homovanillique : Formé par oxydation.
3,4-Dihydroxyphényléthanol : Formé par réduction.
Mécanisme D'action
3,4-Dihydroxyphenylacetic acid exerts its effects primarily through its role in dopamine metabolism. It is produced by the oxidative deamination of dopamine by monoamine oxidase. The compound can then be further metabolized to homovanillic acid by catechol-O-methyl transferase . This metabolic pathway is crucial for maintaining dopamine homeostasis in the brain and other tissues .
Comparaison Avec Des Composés Similaires
3-Methoxytyramine: Another metabolite of dopamine that is converted to homovanillic acid.
Homovanillic acid: The final metabolic product of dopamine degradation.
3,4-Dihydroxyphenylethanol: A reduction product of 3,4-Dihydroxyphenylacetic acid.
Uniqueness: 3,4-Dihydroxyphenylacetic acid is unique due to its dual role in both the oxidative and reductive pathways of dopamine metabolism. It serves as a critical intermediate in the conversion of dopamine to homovanillic acid, highlighting its importance in maintaining neurotransmitter balance .
Propriétés
IUPAC Name |
2-(3,4-dihydroxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3,9-10H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFZDZCDUFSOFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074430 | |
Record name | 3,4-Dihydroxyphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Alfa Aesar MSDS], Solid | |
Record name | 3,4-Dihydroxyphenylacetic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19723 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 3,4-Dihydroxybenzeneacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001336 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4 mg/mL | |
Record name | 3,4-Dihydroxybenzeneacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001336 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.00000082 [mmHg] | |
Record name | 3,4-Dihydroxyphenylacetic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19723 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
102-32-9, 60696-39-1 | |
Record name | DOPAC | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydroxyphenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3,4-Dihydroxyphenyl)Acetic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01702 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3,4-Dihydroxyphenylacetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73191 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Dihydroxyphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydroxyphenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.750 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 60696-39-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-DIHYDROXYPHENYLACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KEX5N0R4N5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3,4-Dihydroxybenzeneacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001336 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
168 °C | |
Record name | 2-(3,4-Dihydroxyphenyl)Acetic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01702 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3,4-Dihydroxybenzeneacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001336 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone:
- Spectroscopic data: Specific spectroscopic data (NMR, IR, UV-Vis) can vary depending on the study and conditions. Please refer to individual research articles for detailed spectroscopic characterization. [, , , ]
ANone: Information regarding material compatibility and stability of DOPAC, particularly in the context of material science, is limited within the provided research papers. The focus is primarily on its biological activity and metabolism.
A: While computational studies on DOPAC itself are not extensively discussed in the provided papers, semi-empirical molecular orbital calculations were used to establish the structures of reactive intermediates formed during the oxidation of 3,4-dihydroxyphenylacetic acids. [] QSAR models specific to DOPAC were not described.
A: A study examining the antioxidant profile of dihydroxy- and trihydroxyphenolic acids, including DOPAC, revealed that the number of phenolic groups and the alkyl spacer between the carboxylic acid and the aromatic ring significantly influence antioxidant activity. []
ANone: The provided papers primarily focus on DOPAC's biological roles and do not provide information regarding specific SHE regulations. As a research chemical, standard laboratory safety practices should always be followed.
A: While DOPAC itself is not a drug, its presence in bodily fluids serves as a marker for dopamine metabolism. Studies using radiolabeled dopamine have provided insights into the metabolism and excretion of DOPAC. [] DOPAC is primarily found in the brain and is cleared through various metabolic pathways. []
A: DOPAC is not typically evaluated for "efficacy" in the same way as pharmaceuticals. Its importance lies in its role as a biomarker for dopamine activity. [, , ] Research utilizes DOPAC levels in animal models to study various neurological processes and the effects of substances on dopaminergic systems. [, , , ]
ANone: Resistance mechanisms are not applicable to DOPAC as it is a metabolite and not a drug with a specific target for developing resistance.
ANone: The provided research papers primarily focus on DOPAC's biological activity and do not delve into its toxicological profile.
ANone: The papers provided do not focus on drug delivery and targeting strategies for DOPAC. This is because DOPAC is primarily studied as a biomarker of dopamine metabolism and not as a therapeutic agent itself.
A: DOPAC itself is considered a biomarker of dopamine activity, particularly in the brain. [, ] Its levels in cerebrospinal fluid (CSF) are studied in various neurological conditions, including Parkinson's disease and Alzheimer's disease. [, ]
A: High-performance liquid chromatography (HPLC) with electrochemical detection is a commonly used technique for quantifying DOPAC levels in biological samples. [, , ] Other methods include gas chromatography-mass spectrometry (GC-MS), which allows for broader metabolomic profiling. [] Radioenzymatic methods have also been employed in the past. [, ]
ANone: The provided research papers do not specifically address the environmental impact and degradation of DOPAC.
ANone: Specific information regarding the dissolution and solubility of DOPAC in various media is limited within the provided research.
A: While specific validation details are not provided in the abstracts, researchers typically validate their analytical methods for accuracy, precision, and specificity. This often involves using standards and evaluating the methods' ability to accurately quantify DOPAC in the presence of other compounds found in biological samples. []
ANone: As DOPAC is primarily a research chemical and not a manufactured pharmaceutical, the provided papers do not detail specific quality control and assurance measures. Standard laboratory practices and adherence to ethical guidelines are paramount in research settings.
A: Early research on DOPAC primarily focused on its identification as a metabolite of dopamine and its role as a marker for dopamine activity in the brain. [, , ] Over time, studies explored DOPAC levels in various neurological conditions, including Parkinson's disease, to understand its potential as a diagnostic or prognostic marker. [, ] Research continues to investigate the complex interplay between DOPAC, dopamine, and other neurotransmitters in health and disease.
A: DOPAC research inherently involves collaborations across various disciplines, including neuroscience, biochemistry, analytical chemistry, and pharmacology. Understanding DOPAC's role as a biomarker requires expertise in neurochemistry and analytical techniques. [, , ] Further cross-disciplinary collaborations are essential to unravel the complexities of dopamine signaling and its implications for human health.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.